molecular formula C6H5Cl2NO B14863894 6-Chloro-4-(chloromethyl)pyridin-2-OL

6-Chloro-4-(chloromethyl)pyridin-2-OL

Cat. No.: B14863894
M. Wt: 178.01 g/mol
InChI Key: LCMKMBNVHKKKQJ-UHFFFAOYSA-N
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Description

6-Chloro-4-(chloromethyl)pyridin-2-OL is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound is notable for its two chlorine substituents at the 6 and 4 positions, and a hydroxyl group at the 2 position. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(chloromethyl)pyridin-2-OL typically involves the chlorination of pyridin-2-OL derivatives. One common method is the reaction of 2-hydroxypyridine with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to introduce the chlorine atoms at the desired positions . The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(chloromethyl)pyridin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like NaOH or K2CO3 in polar solvents such as ethanol or water.

    Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-4-(chloromethyl)pyridin-2-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(chloromethyl)pyridin-2-OL is unique due to the presence of both chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

6-chloro-4-(chloromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H5Cl2NO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10)

InChI Key

LCMKMBNVHKKKQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)Cl)CCl

Origin of Product

United States

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